![molecular formula C24H26N4O2 B3008353 N-[2-(3,4-二甲氧基苯基)乙基]-2,5-二甲基-3-苯基吡唑并[1,5-a]嘧啶-7-胺 CAS No. 877647-02-4](/img/structure/B3008353.png)

N-[2-(3,4-二甲氧基苯基)乙基]-2,5-二甲基-3-苯基吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

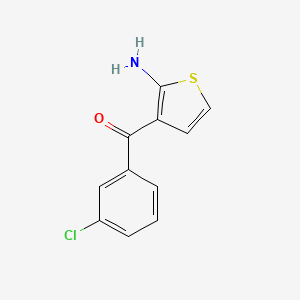

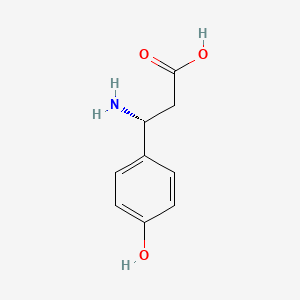

The compound "N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolopyrimidine class, which has been the subject of various studies due to its potential biological activities. Pyrazolopyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and kinase inhibition activities .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives typically involves the construction of the bicyclic scaffold followed by functionalization at various positions on the ring system. For instance, the synthesis of related compounds has been achieved through chlorination, aminization, and cyclization reactions . The introduction of substituents such as methyl, phenyl, and methoxy groups can be strategically performed to target specific biological receptors or to improve pharmacokinetic properties .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. Substituents on the rings can significantly influence the compound's binding affinity and selectivity towards biological targets. For example, the introduction of lipophilic groups and acyl moieties has been shown to be crucial for efficient binding to human A3 adenosine receptors . Crystallographic studies have provided detailed insights into the solid-state structure of these compounds, which can be used to understand their mechanism of action .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, including displacement, cyclization, and condensation reactions, to yield a wide array of structurally diverse compounds . The reactivity of these compounds can be exploited to synthesize analogs with improved biological activities or to explore structure-activity relationships further .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the bicyclic core. These properties are critical for the compound's bioavailability and overall pharmacological profile. For instance, the presence of methoxy groups can affect the compound's lipophilicity, which in turn can influence its absorption and distribution in biological systems .

科学研究应用

抑制活性与抗高血压潜力

一项研究描述了一系列 6-苯基吡唑并[3,4-d]嘧啶酮,它们是 cGMP 特异性(V 型)磷酸二酯酶的特异性抑制剂,显示出酶促和细胞活性以及体内口服抗高血压活性。这项研究表明该化合物通过调节 cGMP 磷酸二酯酶活性来治疗高血压的潜力 (Dumaitre & Dodic, 1996).

抗癌和抗 5-脂氧合酶剂

另一项研究合成了一系列新型吡唑并嘧啶衍生物,并评估了它们作为抗癌和抗 5-脂氧合酶剂的活性。这突出了该化合物在通过抑制 5-脂氧合酶途径来开发新的癌症和炎症治疗方法中的相关性 (Rahmouni 等,2016 年).

合成与结构分析

对 N-(4-氯苯基)-5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶-2-胺的合成和晶体结构的研究提供了对这些化合物的分子设计和结构性质的见解,促进了它们在化学和药理学的各个领域的应用 (Repich 等,2017 年).

抗菌和抗肿瘤活性

已探索将烯胺酮用作合成取代的吡唑的构建块,显示出显着的抗肿瘤和抗菌活性。该应用表明该化合物在针对微生物感染和癌症创造新的治疗剂中的潜在用途 (Riyadh, 2011).

结构与解热研究

已对各种吡唑并[1,5-a]嘧啶的结构分析和解热降温作用的研究进行了研究,强调了这些化合物在控制发烧和潜在其他相关疾病中的治疗相关性 (Auzzi 等,1979 年).

安全和危害

未来方向

作用机制

Target of Action

A structurally similar compound, 3,4-dimethoxyphenethylamine, has been reported to have activity as a monoamine oxidase inhibitor

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the potential target mentioned above, it could possibly inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This would result in increased levels of these neurotransmitters in the brain, potentially leading to various physiological effects. This is purely speculative and requires experimental validation .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not clearly defined in the available literature. If the compound does indeed act as a monoamine oxidase inhibitor, it would affect the metabolic pathways of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This could potentially lead to changes in mood, cognition, and neural function .

Result of Action

The molecular and cellular effects of the compound’s action are not explicitly stated in the available resources. If it acts as a monoamine oxidase inhibitor, it could potentially increase the concentration of certain neurotransmitters in the brain, leading to altered neuronal signaling. The specific effects would likely depend on the exact neural pathways involved .

属性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-16-14-22(25-13-12-18-10-11-20(29-3)21(15-18)30-4)28-24(26-16)23(17(2)27-28)19-8-6-5-7-9-19/h5-11,14-15,25H,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFZOQZXZJVXND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride](/img/structure/B3008272.png)

![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide](/img/structure/B3008280.png)

![1,3,7-trimethyl-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3008287.png)

![9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008289.png)